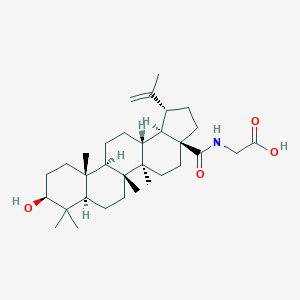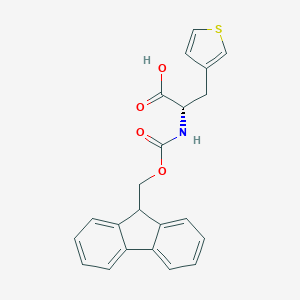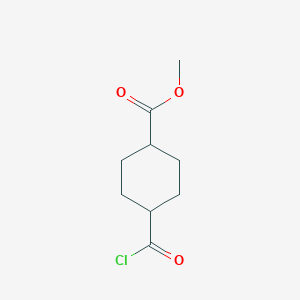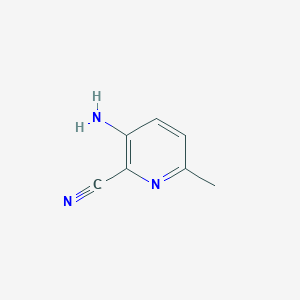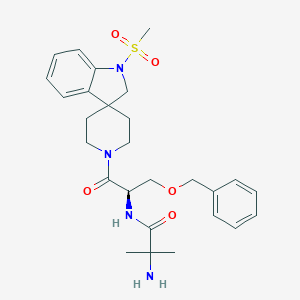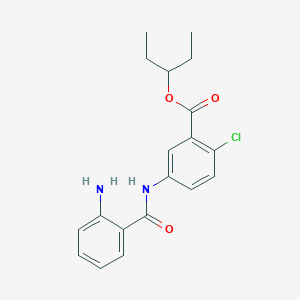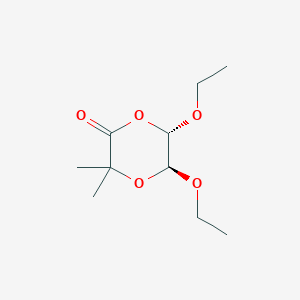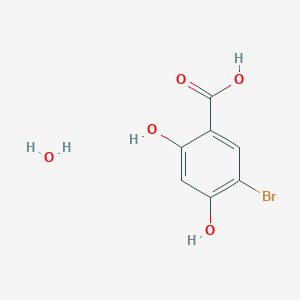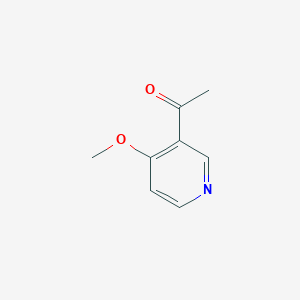
1-(4-Methoxypyridin-3-YL)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(4-Methoxypyridin-3-yl)ethanone and its derivatives can be approached through multiple methods. For example, one study describes the transformation of 3-hydroxy-4-pyridones into 4-methoxy-3-oxidopyridinium ylides, which are precursors for highly substituted azabicyclooctane moieties, showcasing a novel entry to tropane alkaloid synthesis (Rumbo, Mouriño, Castedo, & Mascareñas, 1996). Another pathway involves a one-pot reaction between N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride, which was confirmed by various spectroscopic techniques including 1H NMR and X-ray crystallography (Ünaleroğlu, Temelli, & Hökelek, 2002).
Molecular Structure Analysis
Structural analysis of 1-(4-Methoxypyridin-3-yl)ethanone derivatives reveals diverse and complex molecular arrangements. The crystal structure of one such derivative showed a trans-ring junction with cyclohexane rings in chair and half-chair conformations (Rao, Cui, & Zheng, 2014). These structural insights are crucial for understanding the compound's reactivity and potential applications.
Chemical Reactions and Properties
1-(4-Methoxypyridin-3-yl)ethanone undergoes various chemical reactions, contributing to its versatility in synthesis. For instance, its derivatives have been synthesized to exhibit antimicrobial activity through specific structural modifications, indicating the compound's utility in developing bioactive molecules (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Physical Properties Analysis
The physical properties of 1-(4-Methoxypyridin-3-yl)ethanone derivatives, such as crystal transparency and thermal stability, have been characterized through XRD, UV-visible, and thermal analysis, highlighting the compound's potential in materials science (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties of 1-(4-Methoxypyridin-3-yl)ethanone derivatives are influenced by their molecular structure, leading to diverse reactivities and functionalities. Studies have shown that modifications to the compound can result in materials with specific optical and thermal properties, which can be applied in various technological and industrial fields (Shruthi et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity :
- A study by Ashok, D., et al. (2014) demonstrated the synthesis of 3′,5-Diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles using a compound similar to 1-(4-Methoxypyridin-3-YL)ethanone. The synthesized compounds showed good antimicrobial activity.
- Another study Nagamani, M., et al. (2018) synthesized derivatives from a related compound and evaluated their antimicrobial activity.
- Kumar, K. S., et al. (2019) also synthesized isoxazole derivatives from a similar compound and tested their antimicrobial activity source.
Synthesis of Organic Compounds :
- Kwiecień, H. & Szychowska, M. (2006) synthesized novel compounds starting with a derivative of 1-(4-Methoxypyridin-3-YL)ethanone, which were then reduced to form other compounds source.
- Rao, X., et al. (2014) analyzed the crystal structure of a new derivative of dehydroabietic acid using a similar compound source.
- The synthesis of twisted π-Conjugated molecules for tuning solid-state fluorescence was conducted by Dong, B., et al. (2012) source.
Crystallography and Structural Analysis :
- A study by Kesternich, V., et al. (2010) focused on the crystal structure of 1-(4-Methoxypyridin-3-YL)ethanone derivatives source.
- Böck, D., et al. (2021) synthesized and characterized hydrobromide salts of compounds including derivatives of 1-(4-Methoxypyridin-3-YL)ethanone source.
Photophysical Studies :
- Jiang, X.-D., et al. (2015) used a derivative of this compound for synthesizing aza-BODIPYs and studying their singlet oxygen generation source.
Pharmacological Research :
- Govindhan, M., et al. (2017) synthesized and characterized a novel compound using a similar compound and evaluated its cytotoxicity source.
Chemical Reactions and Transformations :
- Smolyar, N. N. (2010) studied the hydrazinolysis of derivatives of 1-(4-Methoxypyridin-3-YL)ethanone source.
- Chen, Z., et al. (2004) prepared unsymmetrically linked bis-tridentate ligands using a derivative of this compound source.
New Psychoactive Substance Analysis :
- Texter, K. B., et al. (2018) identified pyrolysis products of a new psychoactive substance using a derivative of 1-(4-Methoxypyridin-3-YL)ethanone source.
Safety And Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Always handle chemical substances with appropriate safety measures.
Eigenschaften
IUPAC Name |
1-(4-methoxypyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-5-9-4-3-8(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAMQFNLCLRRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxypyridin-3-YL)ethanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


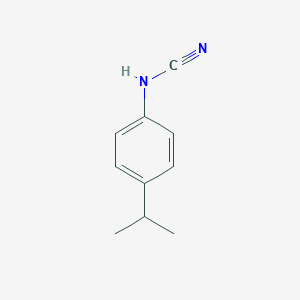
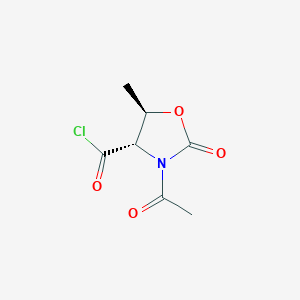
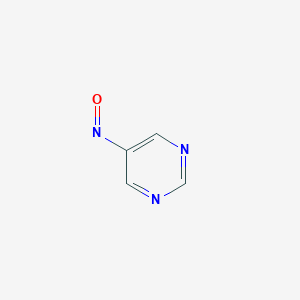
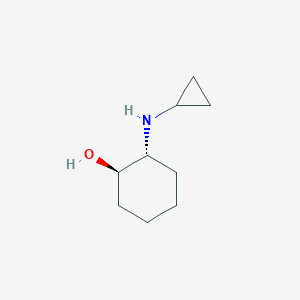
![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)
